Technical Monograph: Bis(2,3,3,3-tetrachloropropyl) ether (S-421)
Technical Monograph: Bis(2,3,3,3-tetrachloropropyl) ether (S-421)
[1]
Part 1: Chemical Constitution & Nomenclature
Identity and IUPAC Analysis
Bis(2,3,3,3-tetrachloropropyl) ether is a polychlorinated ether primarily utilized as a pesticide synergist. While commonly referred to by its trade name S-421 , precise chemical identification is critical for regulatory compliance and metabolic tracking.
-
Common Name: S-421[1]
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Molecular Weight: 377.73 g/mol
Nomenclature Breakdown: The name "Bis(2,3,3,3-tetrachloropropyl) ether" is a semi-systematic name denoting symmetry around the oxygen atom.
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Bis: Indicates two identical groups attached to the central oxygen.
-
Propyl: The carbon backbone consists of three carbons (
). -
Ether: The central linkage is an oxygen atom (
). -
2,3,3,3-tetrachloro:
-
Position 1 is attached to the ether oxygen.
-
Position 2 carries one chlorine atom (
). -
Position 3 is the terminal carbon carrying three chlorine atoms (
).
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Rigorous IUPAC Name: Depending on the specific nomenclature priority rules (PIN), the compound is also indexed as: 1,1'-oxybis(2,3,3,3-tetrachloropropane) or 3,3'-oxybis(1,1,1,2-tetrachloropropane) .
Stereochemistry
The molecule contains chiral centers at the C2 position of each propyl chain. Consequently, the commercial product (S-421) exists as a mixture of stereoisomers:
-
(2R, 2'R)
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(2S, 2'S)[6]
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(2R, 2'S) [meso form]
Physicochemical Properties Data
| Property | Value | Relevance |
| Physical State | Viscous liquid / Low-melting solid | Handling requires warming for aliquoting. |
| Melting Point | ~ -50 °C (Technical grade) | Remains liquid under standard lab conditions. |
| Boiling Point | 147 °C (at 1 mmHg) | High boiling point requires high GC inlet temps. |
| Density | 1.63 - 1.65 g/cm³ | Significantly denser than water; sinks in aqueous extraction. |
| Solubility | Soluble in organic solvents (Hexane, Acetone, DCM); Insoluble in water | Lipophilic nature drives bioaccumulation potential. |
| LogP | ~ 5.1 | High lipophilicity; crosses biological membranes easily. |
Part 2: Mechanism of Action (Synergism)[7]
The Biological Logic
S-421 functions not by direct toxicity to the target organism, but by disabling the organism's metabolic defense systems. It is a potent inhibitor of Cytochrome P450 (CYP450) monooxygenases.
In insects (and mammals), CYP450 enzymes detoxify xenobiotics (like pyrethroids) by hydroxylating them into water-soluble metabolites for excretion. S-421 acts as a competitive or suicide inhibitor of these enzymes. By occupying the active site of the CYP450, S-421 prevents the degradation of the co-administered insecticide, thereby increasing its effective intracellular concentration and lethality.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Synergism. S-421 competes for the P450 active site, preventing the detoxification of the primary insecticide.
Part 3: Analytical Methodology (GC-MS Protocol)
Objective: Quantitative determination of S-421 residues in biological or environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation (Solid Phase Extraction)
Rationale: Due to the high lipophilicity (LogP 5.1) of S-421, it co-extracts with lipids. A rigorous cleanup is required to prevent GC inlet contamination.
Reagents:
-
Extraction Solvent: Acetone/Hexane (1:1 v/v).
-
Cleanup: Florisil or Silica Gel SPE cartridges.
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Internal Standard: Pentachloronitrobenzene (PCNB) or 13C-labeled S-421 (if available).
Protocol Steps:
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Homogenization: Weigh 5.0 g of sample. Add 20 mL Acetone/Hexane (1:1). Homogenize for 2 mins at 10,000 RPM.
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Partition: Add 10 mL saturated NaCl solution. Vortex and centrifuge at 3000 x g for 5 mins.
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Collection: Collect the upper organic layer. Re-extract the aqueous layer with 10 mL Hexane. Combine organic fractions.
-
Drying: Pass combined organics through anhydrous
to remove moisture. -
Concentration: Evaporate to ~1 mL under a gentle stream of nitrogen (N-Evap) at 35°C. Do not dry completely to avoid volatilization losses.
-
SPE Cleanup: Condition a Silica SPE cartridge with Hexane. Load the extract. Elute S-421 with 10 mL Hexane/Diethyl Ether (95:5).
-
Final Prep: Concentrate eluate to 1.0 mL. Transfer to GC vial.
GC-MS Instrumentation Parameters
Rationale: Electron Impact (EI) ionization causes significant fragmentation. Selected Ion Monitoring (SIM) is required for sensitivity.
| Parameter | Setting | Notes |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar stationary phase is ideal for chlorinated ethers. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Inlet Temp | 260 °C | Splitless injection (1 µL). |
| Oven Program | 80°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (5 min) | Slow ramp at 180-280°C resolves stereoisomers. |
| Transfer Line | 280 °C | Prevents condensation of high-boiling analytes. |
| Ion Source | 230 °C (EI, 70 eV) | Standard EI source conditions. |
| Acquisition | SIM Mode | Target Ions: m/z 159, 161, 253 (Characteristic clusters). |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the isolation and quantification of S-421.
Part 4: Toxicology & Safety Profile
Caution: While S-421 is often classified as a "synergist" rather than a primary toxicant, it possesses significant intrinsic toxicity that requires strict safety protocols.
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Hepatotoxicity: Chronic exposure has been linked to liver enlargement and the formation of hepatic tumors in murine models. It acts as a tumor promoter.
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Environmental Persistence: As a polychlorinated ether, it is resistant to hydrolysis and biodegradation. It bioaccumulates in aquatic organisms (Bioconcentration Factor > 1000).
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Handling:
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PPE: Nitrile gloves (double-gloving recommended due to solvent carrier), safety goggles, and lab coat.
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Ventilation: All operations involving the neat substance or concentrated extracts must be performed in a certified chemical fume hood.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 518659, Octachlorodipropyl ether. PubChem. Available at: [Link][3]
-
National Institute of Standards and Technology (NIST). Bis(2,3,3,3-tetrachloropropyl) ether Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
- Becke, F., & Sperber, H. (1959). Herstellung von Chloralkyläthern (Production of Chloroalkyl Ethers).
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U.S. Environmental Protection Agency (EPA). Pesticide Tolerance Information for Synergists. EPA.gov. Available at: [Link]
-
Uno, M., et al. (1997). "Occurrence of an organochlorine synergist S-421 in fish and shellfish". Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
Sources
- 1. [Determination of S-421 in Commercial Fish and Shellfish] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icbr.ac.cn [icbr.ac.cn]
- 3. Octachlorodipropyl ether | C6H6Cl8O | CID 518659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Bis(2,3,3,3-tetrachloropropyl) ether (C6H6Cl8O) [pubchemlite.lcsb.uni.lu]
- 5. chemwhat.com [chemwhat.com]
- 6. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
